molecular formula C20H15N3O5S B2956874 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid CAS No. 620153-25-5

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B2956874
CAS No.: 620153-25-5
M. Wt: 409.42
InChI Key: JBYWIBYIOLGIPV-WIQPNEMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-((Z)-3-Allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidinone derivative featuring a complex stereochemical arrangement. Its structure includes a 3-nitrobenzylidene group at position 5 of the thiazolidinone core, an allyl substituent at position 3, and a benzoic acid moiety linked via an imine bond (E-configuration) at position 2 . This compound is synthesized via Knoevenagel condensation, a method widely employed for arylidene-thiazolidinone derivatives .

Properties

IUPAC Name

4-[[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-2-10-22-18(24)17(12-13-4-3-5-16(11-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h2-9,11-12H,1,10H2,(H,25,26)/b17-12-,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYWIBYIOLGIPV-VTPWGRHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, a multistep reaction process is employed. The synthesis begins with the formation of the thiazolidine core, typically involving the condensation of an appropriate thioamide with an α,β-unsaturated carbonyl compound. The introduction of the nitrobenzylidene group is often achieved via a Knoevenagel condensation reaction, followed by the allylation step which involves allyl bromide under basic conditions. The final product is obtained through acid-catalyzed cyclization and subsequent purification.

Industrial Production Methods

While the industrial scale production of this specific compound is less common, analogous methodologies involve large-scale synthesis using continuous flow reactors and automated processes to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pH, and reagent concentration, utilizing advanced separation techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid undergoes various chemical reactions, including:

  • Oxidation: : This reaction typically targets the allyl group, converting it into an epoxy or hydroxyl group.

  • Reduction: : Reduction of the nitro group to an amino group is a common transformation.

  • Substitution: : The aromatic ring often undergoes electrophilic substitution reactions, introducing additional substituents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like hydrogen in the presence of a catalyst for reduction reactions, and electrophiles like halogens for substitution reactions. Conditions vary from mild (room temperature, neutral pH) to harsh (high temperatures, acidic or basic environments) depending on the desired reaction.

Major Products

Scientific Research Applications

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid has numerous applications in various fields:

  • Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its reactive functional groups.

  • Medicine: : Explored for potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Employed in the development of novel materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity and leading to physiological changes.

  • Pathways Involved: : Could inhibit specific signaling pathways, such as those involved in inflammation or cell proliferation.

  • Specific Interactions: : The nitro group may participate in redox reactions within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., 4-ethoxy in or 4-hydroxy-3-methoxy in ).
  • Stereochemistry : The E/Z configuration of the imine and benzylidene groups is critical for molecular geometry. For example, para-substituted benzylidenes (e.g., 4-ethoxy in ) adopt planar conformations, while meta-substituted derivatives (e.g., 3-nitro in the target compound) may exhibit steric hindrance or altered π-stacking interactions .
  • Synthetic Efficiency: Yields for thiazolidinone derivatives vary widely (67–82%), depending on reaction conditions.

Key Observations :

  • Nitro Group Impact: The 3-nitrobenzylidene group in the target compound may enhance cytotoxicity compared to non-nitro analogues, as nitro groups often improve membrane permeability and redox activity .
  • Benzoic Acid Moiety : The carboxylic acid group in the target compound could improve solubility and enable salt formation, contrasting with less polar derivatives (e.g., 4-ethoxy in ), which may exhibit better lipid membrane penetration .

Crystallographic and Computational Insights

  • Structural Analysis: SHELX-based refinements () are commonly used for thiazolidinone derivatives. The allyl and nitro groups in the target compound likely induce torsional strain, affecting crystal packing and stability .
  • Electronic Properties : DFT calculations on similar compounds suggest that nitro groups reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitution reactions .

Biological Activity

The compound 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, characterization, and biological activity of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of thiazolidinone derivatives typically involves condensation reactions, often utilizing starting materials like rhodanine or its derivatives. The specific compound can be synthesized through a Knoevenagel condensation reaction between appropriate aldehydes and thiazolidinone precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzylidene derivatives possess IC50 values in the micromolar range against prostate cancer cells (PC-3), indicating potent cytotoxicity .

In a comparative analysis, compounds with similar structural motifs were assessed for their efficacy against breast carcinoma (T47D) and pancreatic carcinoma (MIA Pa-Ca-2). The results revealed that modifications in the substituents significantly influenced their cytotoxic potency .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been explored. Compounds bearing similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications such as changing the substituents on the benzylidene moiety or varying the allyl group can significantly affect biological outcomes. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced anticancer activity due to increased electron density at reactive sites .

Case Studies

  • Case Study 1: Anticancer Efficacy
    A series of thiazolidinone derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The study reported that specific structural modifications led to enhanced potency, with some compounds achieving IC50 values as low as 5 µM against aggressive cancer types .
  • Case Study 2: Antimicrobial Properties
    Another investigation focused on the antimicrobial activities of thiazolidinone derivatives against gram-positive and gram-negative bacteria. The results indicated that certain compounds exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Schiff base formation between a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) and a nitrobenzaldehyde derivative (e.g., 3-nitrobenzaldehyde) in glacial acetic acid under reflux, catalyzed by anhydrous sodium acetate. Monitoring via TLC (20% ethyl acetate/n-hexane) is critical for reaction completion. Post-reaction purification via recrystallization (ethanol) yields ~85% purity. Adjusting stoichiometry, solvent polarity, and reflux duration can optimize yield .
  • Key Characterization : Confirm geometric isomerism (E/Z) via 1H NMR coupling constants and NOESY spectroscopy , as seen in structurally related thiazolidinones .

Q. How can the geometric isomerism (E/Z) of the benzylidene-thiazolidinone moiety be experimentally verified?

  • Methodological Answer : X-ray crystallography is definitive for resolving E/Z configurations, as demonstrated in fluorobenzylidene-thiazolidinone derivatives . For rapid analysis, UV-Vis spectroscopy can distinguish isomers via λmax shifts (e.g., Z-isomers exhibit bathochromic shifts due to extended conjugation) .

Q. What analytical techniques are essential for structural validation of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • 1H/13C NMR to resolve allyl protons (δ 5.0–5.8 ppm) and nitrobenzylidene aromatic signals (δ 7.5–8.2 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₂₀H₁₆N₃O₅S: 410.0812) .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium between thiazolidinone and thiazolidinethione forms during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the thiazolidinethione tautomer via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the thiazolidinone form. Monitor tautomer ratios via 13C NMR (C=S at δ 165–170 ppm vs. C=O at δ 175–180 ppm). Adjusting solvent choice can direct reaction pathways toward desired intermediates .

Q. What mechanistic insights explain the compound’s potential antibacterial activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : The nitro group enhances electron-deficient character , promoting interaction with bacterial enzyme active sites (e.g., dihydrofolate reductase). SAR studies:

  • Synthesize analogs with varied substituents (e.g., Cl, OCH₃) on the benzylidene ring.
  • Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Correlate activity with Hammett σ values to assess electronic effects .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). The LUMO localization on the thiazolidinone ring predicts nucleophilic attack sites. Validate predictions experimentally via reactions with Grignard reagents or hydrazines, monitoring regioselectivity via LC-MS .

Q. What strategies mitigate competing side reactions (e.g., oxidation of the allyl group) during synthesis?

  • Methodological Answer :

  • Use inert atmosphere (N₂/Ar) to prevent allyl oxidation to epoxides.
  • Add radical scavengers (e.g., BHT) to suppress peroxide formation.
  • Optimize reaction temperature (<80°C) to avoid thermal degradation .

Data Contradictions and Resolution

  • Evidence Conflict : Synthesis protocols in use acetic acid, while suggests alternative solvents (e.g., DMF).
    • Resolution : Acetic acid is optimal for Schiff base formation, but DMF may improve solubility for nitrobenzylidene precursors. Pre-screen solvents via DSC to assess compatibility.
  • Isomer Stability : reports Z-isomer dominance in polar solvents, conflicting with findings.
    • Resolution : Substituent electronic effects (e.g., nitro vs. fluoro groups) alter isomer stability. Conduct variable-temperature NMR to assess thermodynamic vs. kinetic control.

Research Gaps and Future Directions

  • Unanswered : Impact of allyl group conformation (s-cis vs. s-trans) on bioactivity.
    • Proposed Study : Synthesize restricted analogs (e.g., cyclopropane derivatives) and compare activity via molecular docking .
  • Understudied : Role of nitro group reduction (e.g., to amine) in modulating toxicity.
    • Proposed Study : Catalytic hydrogenation (Pd/C, H₂) followed by LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.